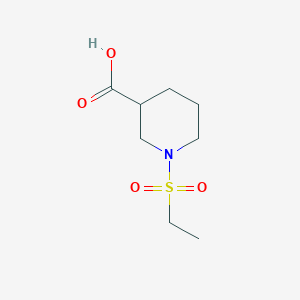

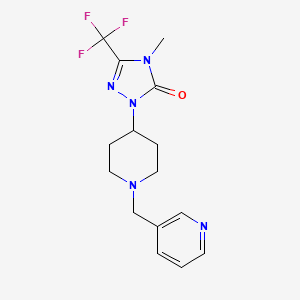

![molecular formula C12H11N3O3 B2728016 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid CAS No. 105518-47-6](/img/structure/B2728016.png)

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid is a chemical compound with the formula C12H11N3O3 . It is used in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid are not fully detailed in the search results. The molecular weight is given as 245.23 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The research surrounding 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid primarily focuses on its synthesis and chemical reactivity. A notable study by Yamashita et al. (2009) demonstrates the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes, resulting in highly substituted indole, dibenzofuran, and benzofuran derivatives. This method is significant for producing 1,2,3,4-tetrasubstituted carbazoles, some of which exhibit solid-state fluorescence, indicating potential applications in materials science and photophysics (Yamashita, Hirano, Satoh, & Miura, 2009).

Functional Derivatives and Chemical Transformations

Research by Chirkova and Filimonov (2017) explores synthetic approaches to indole-5,6- and carbazole-2,3-dicarboxylic acid functional derivatives. Their work outlines methods for constructing the indole ring from simpler aromatic compounds, leading to various heterocycles. This highlights the compound's utility in synthesizing complex organic structures, which could be valuable in developing new pharmaceuticals or organic materials (Chirkova & Filimonov, 2017).

Fluorescent Probes and Photophysical Properties

Mitra et al. (2013) synthesized fluorescent carboxylic acid derivatives featuring a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. Their extensive spectroscopic investigation revealed the compounds' fluorescence maxima shift in mediums of higher polarity and hydrogen bonding ability. Such findings suggest potential applications in developing sensitive fluorescent probes for biochemical and analytical purposes (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).

Palladium-Catalyzed Oxidative Coupling

Another study by Yamashita et al. (2009) further elaborates on the palladium-catalyzed oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes. This method efficiently synthesizes 1,2,3,4-tetrasubstituted carbazoles, showcasing the compound's versatility in creating heteroarenes with potential applications in medicinal chemistry and material science (Yamashita, Horiguchi, Hirano, Satoh, & Miura, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-12(18)15-4-3-6-7-5-9(11(16)17)14-8(7)1-2-10(6)15/h1-2,5,14H,3-4H2,(H2,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVWAVDQJTJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

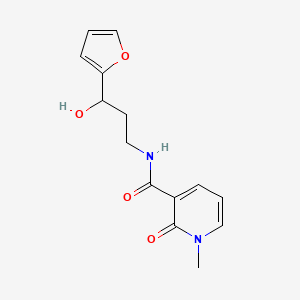

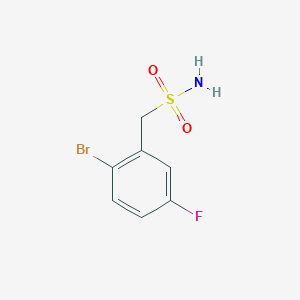

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

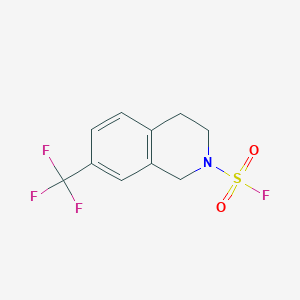

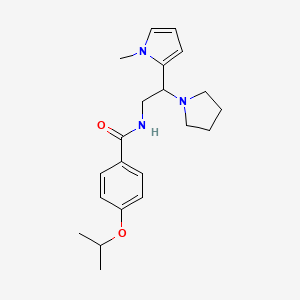

![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

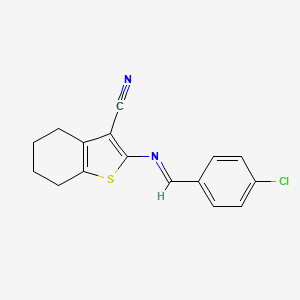

![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)

![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)